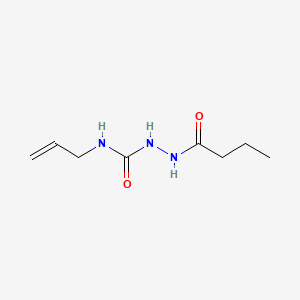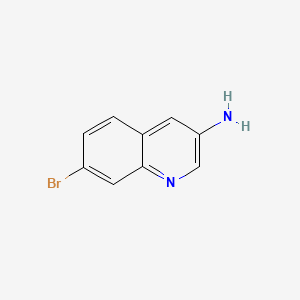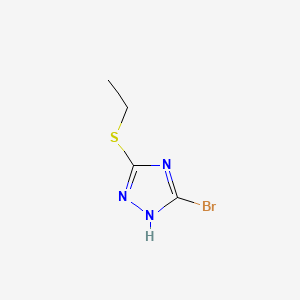
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C9H19NO2S . It has a molecular weight of 205.318 . The exact structure analysis would require more detailed spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 284.9±23.0 °C at 760 mmHg . The melting point is not available . The compound also has a flash point of 126.1±22.6 °C .Aplicaciones Científicas De Investigación
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be part of the development of new analytical methods. Its specific reactivity with certain chemicals can be harnessed to create sensitive and selective assays for laboratory analysis.
Each of these applications leverages the unique chemical properties of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) , and ongoing research may uncover even more uses for this versatile compound .
Mecanismo De Acción
The mechanism of action of this compound is not specified in the search results. Its applications in various scientific research suggest that it may have multiple mechanisms of action depending on the specific context.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) involves the reaction of 2-mercapto-1,1-dimethylethanol with chloroformate followed by reaction with tert-butanol and ammonia gas.", "Starting Materials": ["2-mercapto-1,1-dimethylethanol", "Chloroformate", "tert-Butanol", "Ammonia gas"], "Reaction": ["Step 1: React 2-mercapto-1,1-dimethylethanol with chloroformate in the presence of a base to produce the corresponding carbamic acid chloroformate intermediate.", "Step 2: Add tert-butanol to the reaction mixture and stir for a few hours to obtain the tert-butyl carbamate intermediate.", "Step 3: Introduce ammonia gas into the reaction mixture and heat to complete the synthesis of Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)."] } | |
Número CAS |
134362-19-9 |
Fórmula molecular |
C9H19NO2S |
Peso molecular |
205.316 |
Nombre IUPAC |
tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11) |
Clave InChI |
XICWIXHBBILNLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C)(C)CS |
Sinónimos |
Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



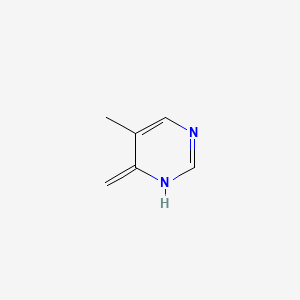
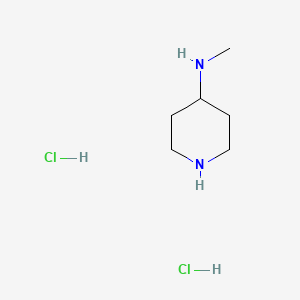
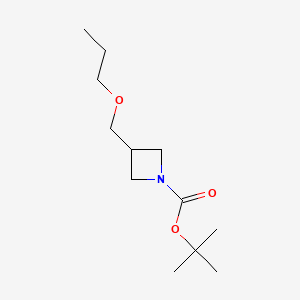

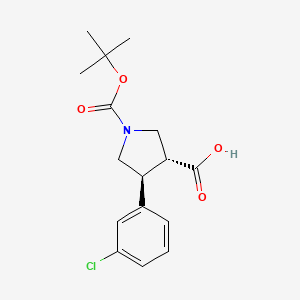
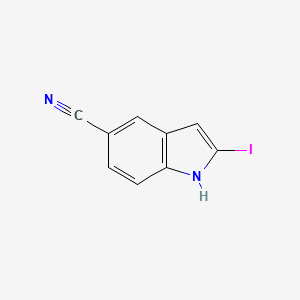
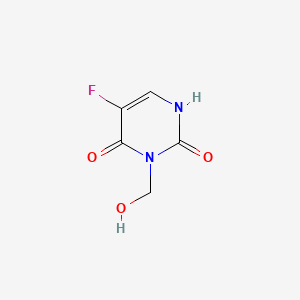
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
